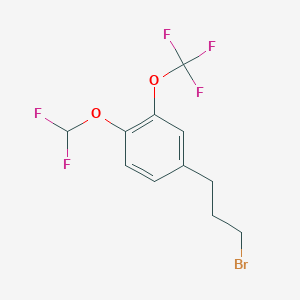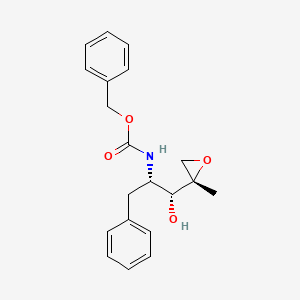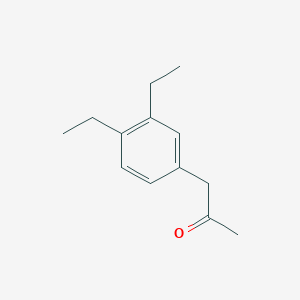
1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes amino, bromomethyl, and chloropropanone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by amination and chlorination reactions under controlled conditions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
化学反応の分析
Types of Reactions
1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions may involve the use of bases or acids to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromomethyl groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one: Similar structure but lacks the chlorine atom.
1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one: Contains a bromine atom instead of chlorine.
特性
分子式 |
C10H11BrClNO |
|---|---|
分子量 |
276.56 g/mol |
IUPAC名 |
1-[3-amino-4-(bromomethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(12)10(14)7-2-3-8(5-11)9(13)4-7/h2-4,6H,5,13H2,1H3 |
InChIキー |
RCMMBXKBXNQKFW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)CBr)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
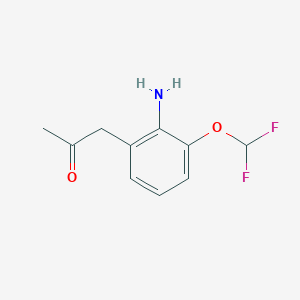
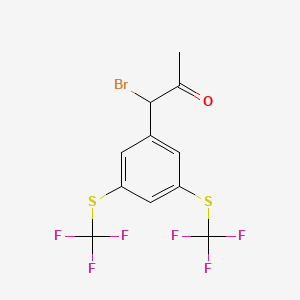
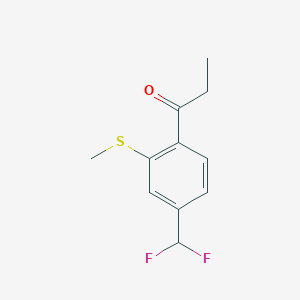

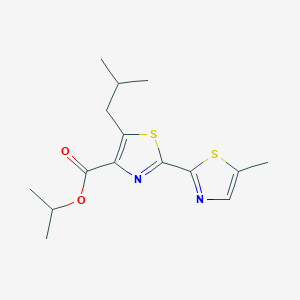
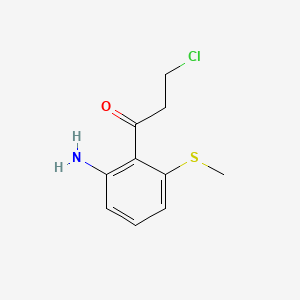

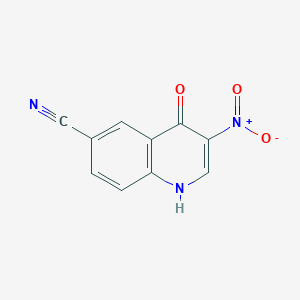
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)

